

T3Inh-1: A Technical Guide to a Novel Therapeutic Agent

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Compound of Interest

Compound Name: T3Inh-1

Cat. No.: B1656106

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Executive Summary

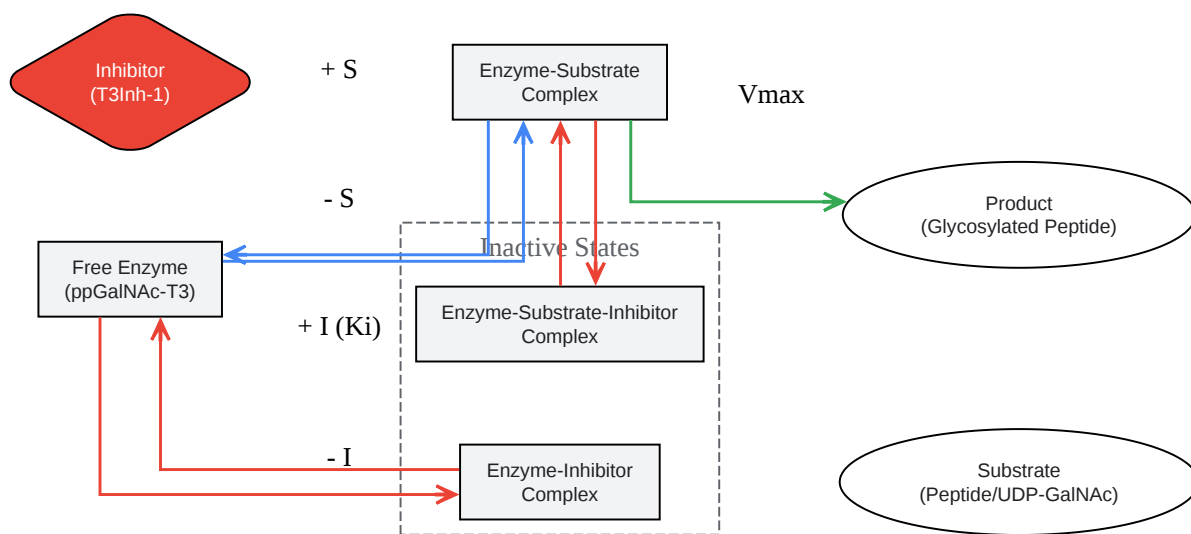
T3Inh-1 is a first-in-class, selective, small-molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3), a key enzyme in the initiation of mucin-type O-glycosylation.[1][2] Identified through a high-throughput cell-based screening, this quinoline compound has demonstrated significant therapeutic potential in two distinct and critical pathological areas: oncology and chronic kidney disease (CKD).[1][3] By directly binding to and inhibiting ppGalNAc-T3, **T3Inh-1** effectively modulates the glycosylation of specific protein substrates, leading to the suppression of cancer cell invasiveness and the promotion of Fibroblast Growth Factor 23 (FGF23) cleavage.[1][2] This whitepaper provides an in-depth technical overview of **T3Inh-1**, detailing its mechanism of action, effects on key signaling pathways, comprehensive experimental data, and the protocols used in its preclinical evaluation.

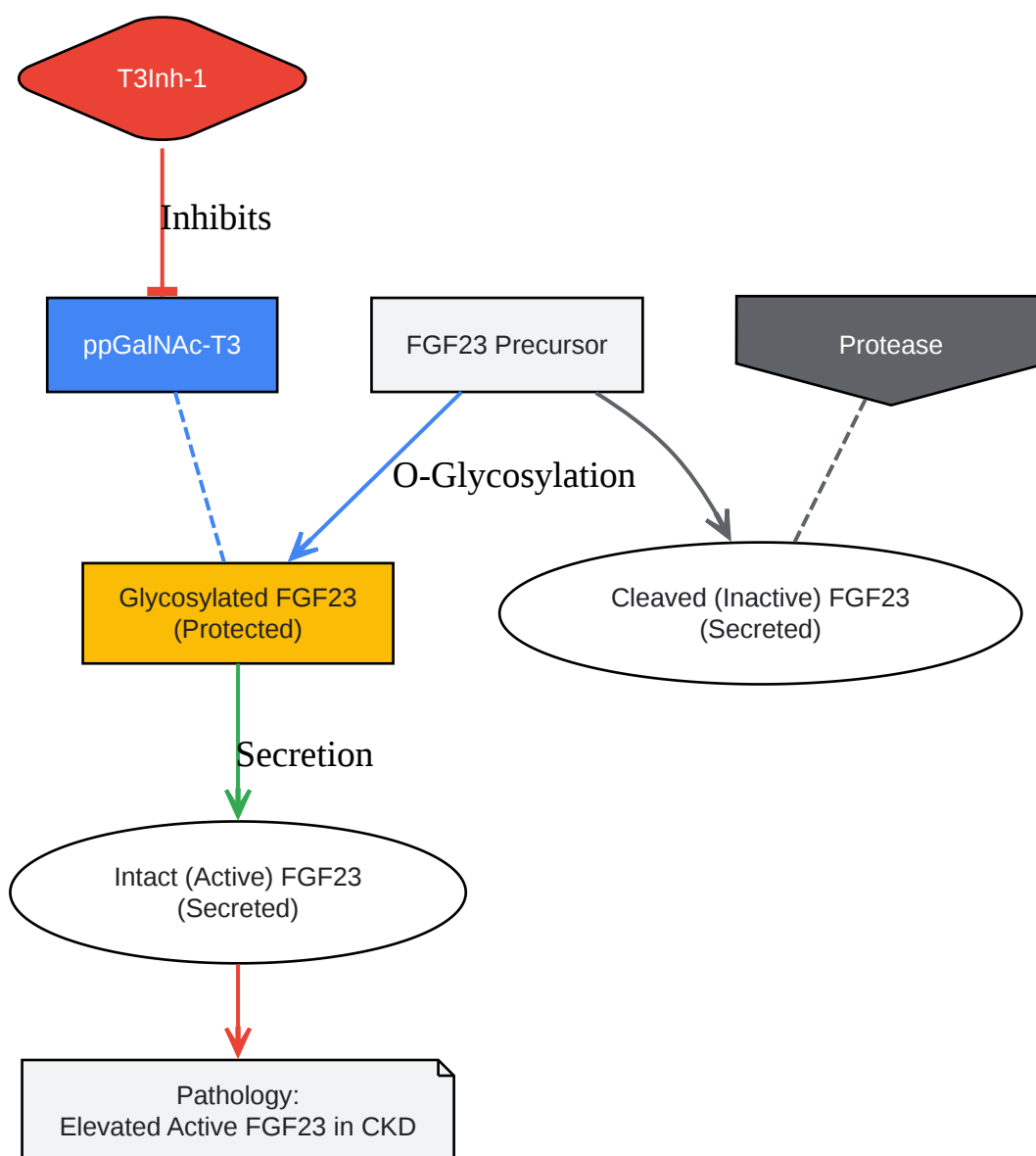
Mechanism of Action

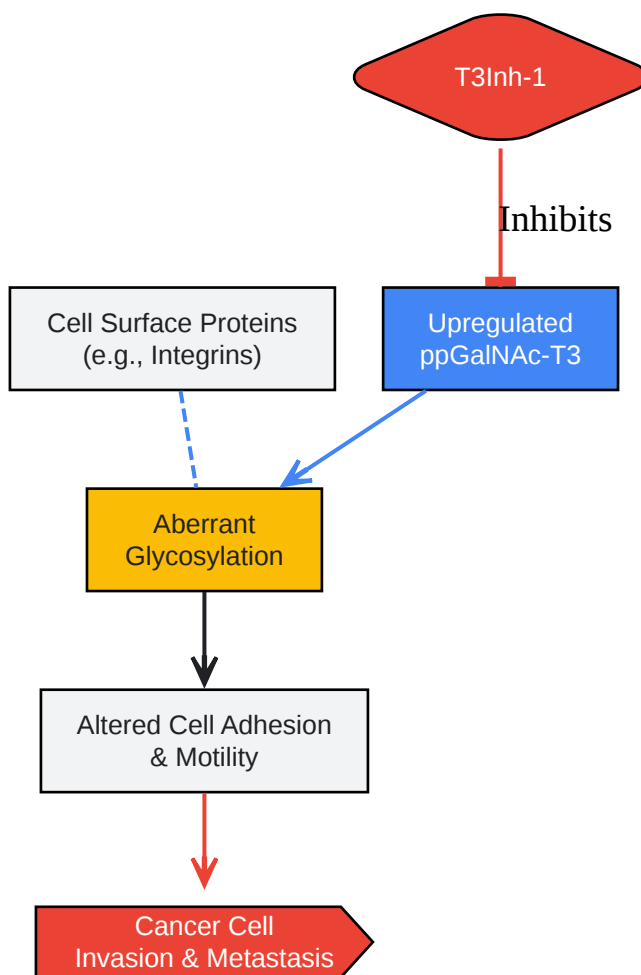
T3Inh-1 functions as a direct, selective inhibitor of the ppGalNAc-T3 isozyme.[1] Unlike competitive inhibitors that bind to the active site, **T3Inh-1** demonstrates a mixed-mode of inhibition, suggesting it binds to an allosteric site on the enzyme.[1][3] This mode of action allows it to bind to both the free ppGalNAc-T3 enzyme, reducing substrate binding, and the enzyme-substrate complex, hindering catalytic turnover.[1][3] This direct interaction was

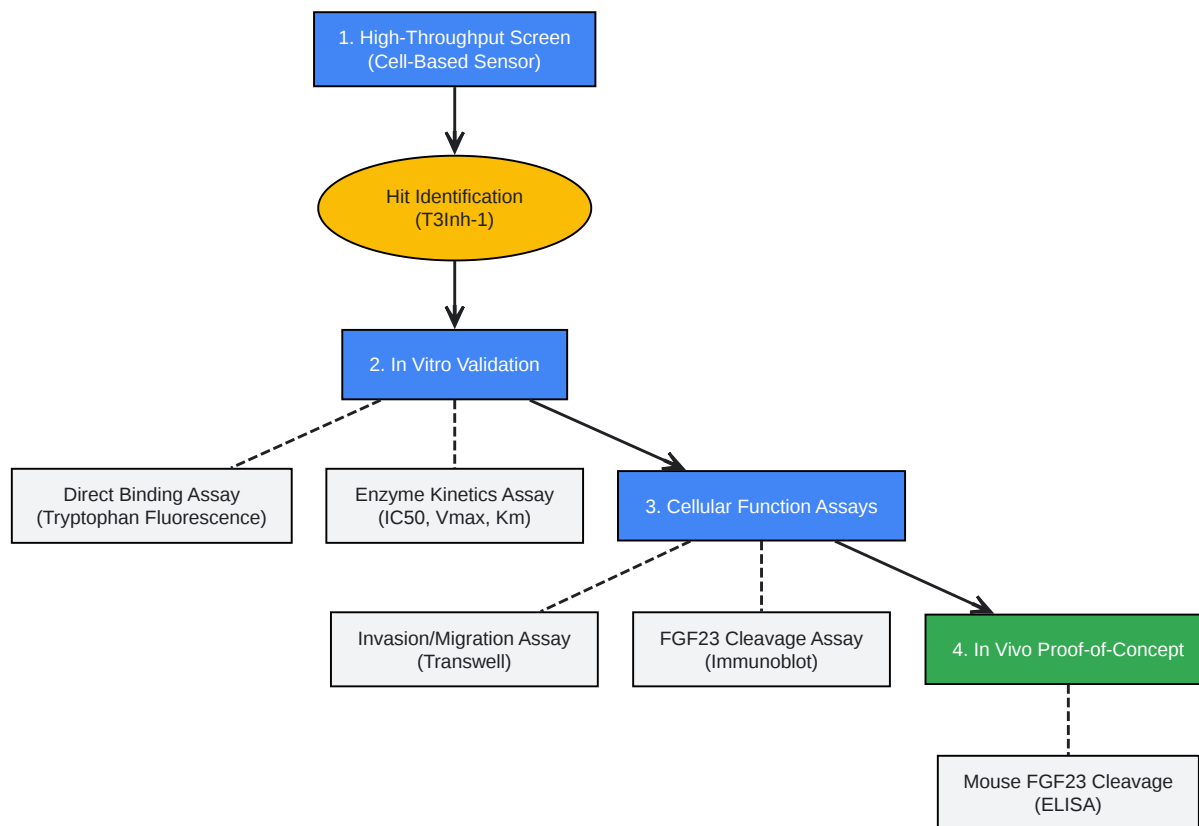
confirmed through intrinsic tryptophan fluorescence quenching assays, which showed a dose-dependent effect on the ppGalNAc-T3 emission spectrum.[1][3]

The selectivity of **T3Inh-1** is a key attribute. In vitro enzymatic assays show potent inhibition of ppGalNAc-T3, with no detectable activity against the closely related isozymes ppGalNAc-T2 or ppGalNAc-T6.[1][2] This specificity is crucial for minimizing off-target effects and provides a targeted approach to modulating pathways specifically governed by ppGalNAc-T3.









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References

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- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]
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